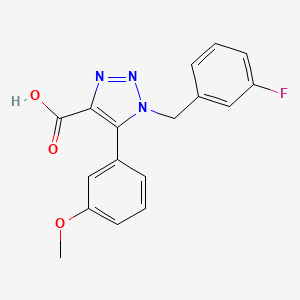

![molecular formula C15H9BrClN3OS B2846513 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole CAS No. 324540-81-0](/img/structure/B2846513.png)

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

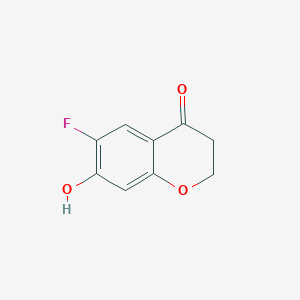

The compound “2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole” is a complex organic molecule that contains several heterocyclic rings, including an imidazo[1,2-a]pyridine ring and a benzo[d]oxazole ring . The molecule also contains a bromine and a chlorine atom, which could potentially make it reactive.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and halogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, as well as the electron-rich sulfur atom . These atoms could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be solid at room temperature with a relatively high melting point . It’s probably not very soluble in water but should be soluble in organic solvents .科学的研究の応用

DNA Topoisomerase II Inhibitors

A study investigated the inhibitory activity of several compounds, including benzoxazole derivatives, on eukaryotic DNA topoisomerase II. This enzyme plays a critical role in DNA replication and cell division, making it a target for anticancer drug development. Among the compounds tested, certain derivatives exhibited significant inhibitory activity, suggesting potential as cancer therapeutics. This research highlights the importance of exploring benzoxazole derivatives for their biological activities and potential applications in cancer treatment (A. Pınar et al., 2004).

Fungicidal Activity

Another research focus has been on the fungicidal properties of triazole derivatives containing oxime ether and phenoxyl pyridine moieties. These compounds were designed, synthesized, and evaluated against various phytopathogens. Notably, certain derivatives displayed moderate to high fungicidal activities, with some showing broad-spectrum antifungal effects. The study underscores the potential of these compounds in agricultural applications for controlling fungal diseases (Hui Bai et al., 2020).

Gastric H+/K(+)-ATPase Inhibitors

Research into gastric acid secretion inhibitors has identified 2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles as potent inhibitors of gastric H+/K(+)-ATPase. This enzyme is responsible for acid secretion in the stomach, and its inhibition is a therapeutic strategy for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. The development of compounds like saviprazole highlights the therapeutic potential of thienoimidazole derivatives in managing acid-related gastrointestinal disorders (K. Weidmann et al., 1992).

Antimycobacterial Activity

The antimycobacterial properties of benzothiazole and imidazole compounds have been explored, with some synthesized fluorobenzothiazole incorporated imidazolines showing promising activity against tuberculosis. This research is particularly relevant due to the ongoing need for new antitubercular agents capable of combating resistant strains of Mycobacterium tuberculosis (B. Sathe et al., 2010).

Copper-Catalyzed Arylation

Copper-catalyzed direct 2-arylation has been applied to benzoxazoles and benzoimidazoles, leading to the synthesis of compounds with potential cytotoxic activities. This methodology facilitates the introduction of aryl and heteroaryl groups through C-H activation, expanding the toolkit for designing new molecules with biological activities. Some of the synthesized derivatives have shown potential cytotoxicity, indicating their possible use in cancer research (Nan-Nan Jia et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN3OS/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-22-15-19-10-3-1-2-4-12(10)21-15/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMKVZZZLJKKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)

![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)

![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)

![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)

![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)

![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)

![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)